

# Spectroscopic Profile of Benzophenone Hydrazone: A Technical Guide

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## Compound of Interest

Compound Name: *Benzophenone hydrazone*

Cat. No.: *B127882*

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This guide provides an in-depth overview of the spectroscopic data for **benzophenone hydrazone**, a common derivative of benzophenone with applications in organic synthesis and medicinal chemistry. The document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for its characterization by Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy.

## Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **benzophenone hydrazone**. These values are essential for the structural confirmation and purity assessment of the compound.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. The spectra for **benzophenone hydrazone** were recorded in deuterated chloroform ( $\text{CDCl}_3$ ) with tetramethylsilane (TMS) as the internal standard.

Table 1:  $^1\text{H}$  NMR Spectroscopic Data for **Benzophenone Hydrazone** in  $\text{CDCl}_3$

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
7.52–7.41	Multiplet	5H	Aromatic Protons (Ar-H)
7.28–7.22	Multiplet	5H	Aromatic Protons (Ar-H)
5.32	Singlet	2H	Amine Protons (-NH <sub>2</sub> )
[1]			

Table 2:  $^{13}\text{C}$  NMR Spectroscopic Data for **Benzophenone Hydrazone** in  $\text{CDCl}_3$ 

Chemical Shift ( $\delta$ ) ppm	Assignment
149.2	C=N
138.5	Aromatic C
133.1	Aromatic C
129.5	Aromatic C
129.0	Aromatic C
128.9	Aromatic C
128.2	Aromatic C
128.1	Aromatic C
126.5	Aromatic C
[1]	

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The data below corresponds to the analysis of a solid sample.

Table 3: Key IR Absorption Bands for **Benzophenone Hydrazone**

Wavenumber (cm <sup>-1</sup> )	Vibration Type	Functional Group
3055	C-H Stretching	Aromatic C-H
1598	C=N Stretching	Imine
1579	C=C Stretching	Aromatic Ring
1493	C=C Stretching	Aromatic Ring
1452	C=C Stretching	Aromatic Ring

## Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly conjugated systems. The UV spectrum of **benzophenone hydrazone** is characterized by absorption bands originating from  $\pi \rightarrow \pi^*$  transitions within the aromatic rings and the C=N chromophore. In a non-polar solvent like n-heptane, the parent benzophenone system shows a strong absorption band around 248 nm ( $\pi \rightarrow \pi^*$  transition) and a weaker band around 347 nm ( $n \rightarrow \pi^*$  transition). The hydrazone derivative is expected to exhibit similar characteristic absorptions.

## Experimental Protocols

Detailed methodologies for the synthesis of **benzophenone hydrazone** and its subsequent spectroscopic analysis are provided below.

### Synthesis of Benzophenone Hydrazone

Procedure:

- A mixture of benzophenone (1.3 g, 7.3 mmol) and an 85% aqueous hydrazine solution (5 mL) in ethanol (20 mL) is prepared.[\[1\]](#)
- The mixture is heated to reflux and maintained at this temperature overnight.[\[1\]](#)
- Following the reflux period, the solvent is removed under reduced pressure (in *vacuo*).[\[1\]](#)

- The resulting residue is recrystallized from ethanol to yield **benzophenone hydrazone** as a white solid. The typical yield is around 86%.[\[1\]](#)

## NMR Spectroscopy Protocol

### Sample Preparation:

- Approximately 5-10 mg of the purified **benzophenone hydrazone** is dissolved in 0.5-0.7 mL of a deuterated solvent, typically  $\text{CDCl}_3$ .[\[2\]](#)
- The solution is filtered into a clean NMR tube to a height of about 4-5 cm.[\[2\]](#)
- Tetramethylsilane (TMS) is used as an internal standard for referencing the chemical shifts to 0 ppm.[\[1\]](#)

### Data Acquisition:

- $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra are collected on a 100 MHz or 400 MHz spectrometer.[\[1\]](#)
- For  $^{13}\text{C}$  NMR, spectra are typically acquired with complete proton decoupling to simplify the spectrum to single lines for each unique carbon atom.[\[1\]](#)

## FT-IR Spectroscopy Protocol (Thin Solid Film Method)

### Sample Preparation:

- A small amount (approx. 50 mg) of solid **benzophenone hydrazone** is placed in a beaker or test tube.
- A few drops of a volatile solvent like methylene chloride or acetone are added to dissolve the solid.[\[3\]](#)
- A drop of this solution is placed on a single, clean salt plate (e.g., KBr or NaCl).[\[3\]](#)
- The solvent is allowed to evaporate completely, leaving a thin film of the solid compound on the plate.[\[3\]](#)

### Data Acquisition:

- A background spectrum of the clean, empty sample compartment is recorded.
- The salt plate with the sample film is placed in the sample holder of the FT-IR spectrometer.
- The infrared spectrum is then recorded, typically in the range of 4000-400  $\text{cm}^{-1}$ .

## UV-Vis Spectroscopy Protocol

### Sample Preparation:

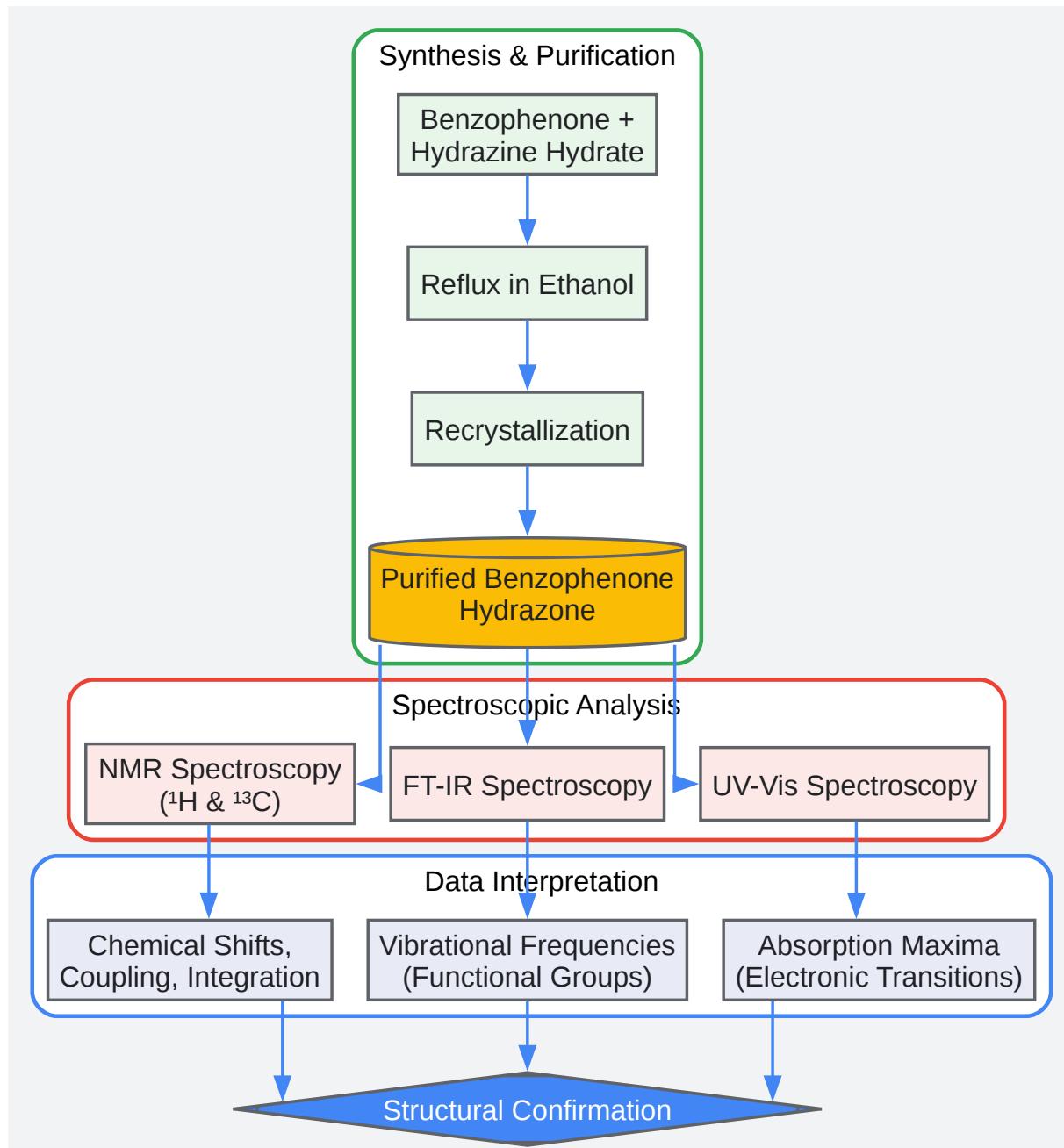
- A stock solution of **benzophenone hydrazone** is prepared by dissolving a known mass of the compound in a UV-transparent solvent (e.g., ethanol or hexane).
- This stock solution is then diluted to a concentration that results in an absorbance reading within the optimal range of the instrument (typically 0.1 to 1.0).
- A blank sample, containing only the pure solvent, is prepared in a separate cuvette.[\[4\]](#)

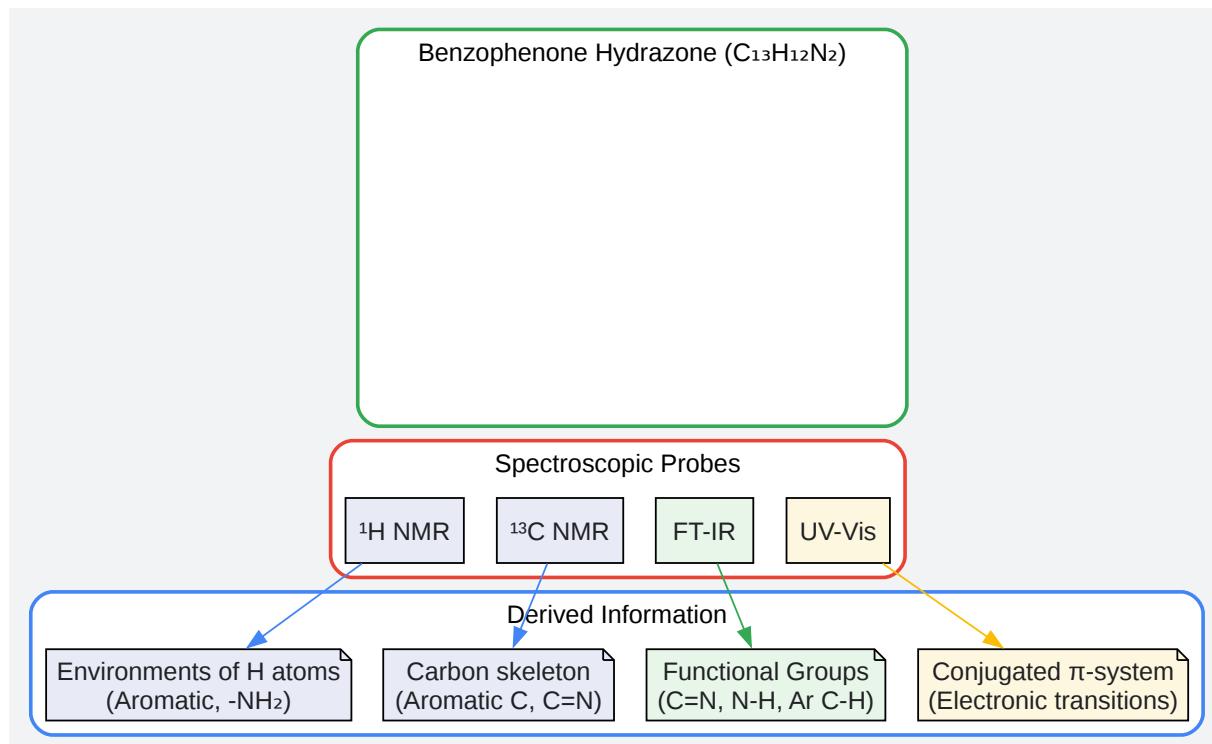
### Data Acquisition:

- The spectrophotometer is turned on and allowed to warm up to stabilize the lamp source.[\[4\]](#)
- A baseline correction is performed using the blank (solvent-filled) cuvette.[\[4\]](#)[\[5\]](#)
- The blank cuvette is replaced with the sample cuvette.
- The absorbance spectrum is recorded over a specified wavelength range (e.g., 200-800 nm).  
[\[4\]](#)

## Visualized Workflows and Structures

The following diagrams, generated using Graphviz, illustrate the logical workflow of spectroscopic analysis and the structural information obtained from each technique.





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